1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(1-acetylpiperidin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-10(16)14-8-4-12(5-9-14)15-6-2-11(3-7-15)13(17)18/h11-12H,2-9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALMQZFSSLRDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744152 | |
| Record name | 1'-Acetyl[1,4'-bipiperidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260843-94-4 | |
| Record name | 1'-Acetyl[1,4'-bipiperidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation Reaction
- Reagents: 1,4'-bipiperidine, acetic anhydride
- Catalyst: Sulfuric acid or other strong acid catalysts
- Conditions: Typically carried out under controlled temperature to avoid over-acetylation or side reactions.
- Mechanism: The nitrogen atom on one piperidine ring acts as a nucleophile attacking the acetyl group from acetic anhydride, forming the N-acetylated intermediate.
Carboxylation Reaction
- Reagents: Acetylated bipiperidine intermediate, carbon dioxide
- Conditions: High pressure and temperature are employed to facilitate the carboxylation of the piperidine ring.
- Outcome: Introduction of a carboxylic acid group at the 4-position of the second piperidine ring.
Industrial Scale Considerations
Industrial production adapts continuous flow processes to optimize yield and purity. Advanced catalytic systems and reaction optimization reduce reaction times and improve selectivity. Purification involves recrystallization and chromatographic techniques to isolate the pure compound.
Alternative and Supporting Synthetic Routes
Use of Protected Intermediates (BOC Protection)
A related preparation method involves the synthesis of 1-N-BOC-4-acetyl piperidine as an intermediate, which can be further transformed into the target compound. This method includes:
- Protection of the piperidine nitrogen with a BOC group to control reactivity.
- Acetylation under acidic conditions with acids such as glacial acetic acid, formic acid, or propionic acid mixed with water.
- Reaction temperatures between 60°C and 90°C.
- Use of specific acid concentrations and volume ratios to optimize yield and purity.
This method is advantageous for industrial production due to:
Challenges with Grignard Reagents
Some synthetic routes involve the use of methyl Grignard reagents (e.g., methyl-magnesium bromide) for acetylation steps. However, these reagents are moisture-sensitive, require anhydrous conditions, and low temperatures, making them less suitable for large-scale industrial synthesis due to cost and operational complexity.
Preparation of Stock Solutions and Formulations
For research and biological testing, this compound is prepared as stock solutions using solvents like DMSO, PEG300, Tween 80, and corn oil. The preparation involves:
- Dissolving the compound in DMSO to create a master stock solution.
- Sequential addition of co-solvents (e.g., PEG300, Tween 80, water, or corn oil) with mixing and clarification steps to ensure clear solutions.
- Use of physical methods such as vortexing, ultrasound, or hot water bath to aid dissolution.
Example stock solution volumes for different concentrations and weights are tabulated below:
| Stock Solution Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |
|---|---|---|---|
| 1 mM | 3.9319 | 19.6595 | 39.319 |
| 5 mM | 0.7864 | 3.9319 | 7.8638 |
| 10 mM | 0.3932 | 1.9659 | 3.9319 |
This ensures precise dosing for in vivo and in vitro experiments.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct acetylation + carboxylation | 1,4'-bipiperidine, acetic anhydride, CO2, acid catalyst, high pressure/temperature | Straightforward, well-established | Requires high pressure and temp for carboxylation |
| BOC-protected intermediate route | BOC protection, acids (acetic/formic), 60-90°C, water mixtures | High yield, industrially scalable | Multi-step, requires protection/deprotection |
| Grignard reagent acetylation | Methyl-magnesium bromide/iodide, anhydrous conditions, low temp | Effective acetylation | Moisture sensitive, costly, low yield in some steps |
| Stock solution preparation | DMSO, PEG300, Tween 80, corn oil, vortex/ultrasound | Suitable for biological assays | Requires careful solvent addition and clarification |
Research Findings on Preparation
- The acetylation step is critical for selectivity; acid catalysts improve yield.
- Carboxylation under CO2 pressure is efficient but requires specialized equipment.
- BOC protection strategies improve handling and selectivity in multi-step synthesis.
- Industrial methods favor mild acid conditions and avoid moisture-sensitive reagents for cost-effectiveness and scalability.
- Proper formulation techniques are essential for biological testing to ensure solubility and stability.
Chemical Reactions Analysis
Types of Reactions: 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the piperidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated piperidine rings.
Substitution: Substituted derivatives with various functional groups attached to the piperidine rings.
Scientific Research Applications
1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The acetyl and carboxylic acid groups play a crucial role in its binding affinity and specificity towards the target molecules. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1'-acetyl-[1,4'-bipiperidine]-4-carboxylic acid with structurally related compounds, focusing on substituents, molecular properties, and applications:
Structural and Functional Insights
- Substituent Effects: Acetyl vs. Salt Forms: Dihydrochloride salts (e.g., [1,4'-bipiperidine]-4-carboxylic acid dihydrochloride) enhance aqueous solubility, critical for drug formulation . Alkyl Chain Length: Propyl-substituted derivatives exhibit increased lipophilicity, which may influence blood-brain barrier penetration .
Pharmacological Potential
- Bipiperidine carboxylic acid derivatives are integral to irinotecan, a chemotherapy drug targeting DNA topoisomerase I . The acetyl variant may serve as a precursor for modified esters with altered pharmacokinetic profiles.
- Methyl and propyl analogs have been explored in opioid and neurokinin receptor modulators, suggesting versatility in receptor targeting .
Biological Activity
1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activities associated with this compound, including its antibacterial, antifungal, and cytotoxic properties, supported by relevant case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the acetylation of bipiperidine followed by carboxylation. Characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound.
Antibacterial Activity
Research indicates that derivatives of bipiperidine compounds, including this compound, exhibit significant antibacterial properties. A study evaluated various derivatives against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
| Control (Ciprofloxacin) | E. coli | 8 |
| Control (Ciprofloxacin) | S. aureus | 4 |
This table illustrates the comparative effectiveness of the compound against bacterial strains in comparison to a standard antibiotic.
Antifungal Activity
In addition to antibacterial properties, studies have shown that bipiperidine derivatives also possess antifungal activity. Research involving screening against fungal pathogens such as Candida albicans demonstrated that certain compounds exhibited notable antifungal effects.
- Example Findings :
- The compound displayed an IC50 value of 25 µg/mL against C. albicans, indicating moderate antifungal activity.
- Other derivatives were less effective, suggesting that structural modifications can enhance activity.
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated in various cancer cell lines. A study reported that this compound induced apoptosis in human colorectal adenocarcinoma cells (COLO201) with an IC50 value of approximately 30 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| COLO201 | 30 | Induction of apoptosis |
| MDA-MB-231 | 45 | Cell cycle arrest |
| A549 | 50 | Disruption of mitochondrial function |
Case Studies
Several case studies highlight the therapeutic potential of bipiperidine derivatives:
- Case Study 1 : A clinical trial assessing the efficacy of a bipiperidine derivative in treating bacterial infections showed a significant reduction in infection rates among participants compared to a placebo group.
- Case Study 2 : In vitro studies on cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability and proliferation rates.
Q & A
Q. What are the recommended synthetic routes for 1'-acetyl-[1,4'-bipiperidine]-4-carboxylic acid, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
Acetylation : Introduce the acetyl group at the 1'-position using acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine).
Carboxylation : Functionalize the 4-position via carboxylation using CO₂ under high pressure or via Grignard reactions followed by oxidation .
- Intermediate Characterization :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to monitor reaction progress .
- NMR : Confirm structural integrity using ¹H and ¹³C NMR, focusing on characteristic peaks (e.g., acetyl methyl at ~2.1 ppm, carboxylic acid proton at ~12 ppm) .
Q. How can researchers ensure the purity and stability of this compound during storage?
- Methodological Answer :
- Purity Assessment :
- HPLC : Utilize a reverse-phase column (e.g., Agilent Zorbax SB-C18) with gradient elution (0.1% TFA in water/acetonitrile) for quantification. Purity >98% is achievable with optimized methods .
- Mass Spectrometry (MS) : Confirm molecular weight (171 g/mol) via ESI-MS in positive ion mode .
- Storage :
- Store desiccated at -20°C in amber vials to prevent hydrolysis of the acetyl group or decarboxylation .
Q. What solvents are optimal for dissolving this compound in experimental settings?
- Methodological Answer : Solubility data (from structurally analogous compounds):
| Solvent | Solubility (mg/mL) |
|---|---|
| Chloroform | >50 |
| DMSO | >50 |
| Ethyl Acetate | ~30 |
| Water | <1 (pH-dependent) |
- Recommendation : Use DMSO for stock solutions (10 mM) and dilute in aqueous buffers (pH 7.4) for biological assays. Adjust pH with NaOH to enhance aqueous solubility .
Advanced Research Questions
Q. How do structural modifications to the acetyl and carboxylic acid groups impact the compound's biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
Acetyl Group Replacement : Substitute with bulkier acyl groups (e.g., benzoyl) to evaluate steric effects on target binding.
Carboxylic Acid Bioisosteres : Replace -COOH with tetrazole or sulfonamide groups to assess metabolic stability .
- Assays : Conduct in vitro enzyme inhibition assays (e.g., against topoisomerases) and compare IC₅₀ values .
Q. What metabolic pathways are anticipated for this compound, and how can metabolites be identified?
- Methodological Answer :
- Predicted Pathways :
Hepatic Oxidation : Cytochrome P450-mediated deacetylation or hydroxylation.
Esterase Hydrolysis : Cleavage of the acetyl group to yield [1,4'-bipiperidine]-4-carboxylic acid .
- Metabolite Identification :
- LC-MS/MS : Use a Q-TOF mass spectrometer in MSE mode to detect phase I/II metabolites in hepatocyte incubations .
Q. How can researchers resolve contradictions in reported solubility or stability data?
- Methodological Answer :
- Orthogonal Validation :
DSC/TGA : Perform differential scanning calorimetry to assess thermal stability and detect polymorphic forms.
NMR Stability Studies : Monitor degradation in D₂O or PBS over 24–72 hours at 37°C .
- Reproducibility : Standardize buffer conditions (ionic strength, pH) and use controlled humidity chambers .
Q. What strategies are recommended for impurity profiling during synthesis?
- Methodological Answer :
- Impurity Tracking :
HPLC-DAD/ELSD : Detect byproducts (e.g., unreacted intermediates) using a gradient method (5–95% acetonitrile in 20 min).
Synthesis of Reference Standards : Compare retention times with known impurities (e.g., deacetylated or decarboxylated derivatives) .
Q. What in vitro models are suitable for preliminary toxicity screening?
- Methodological Answer :
- Cell-Based Assays :
Hepatotoxicity : Use HepG2 cells with ATP luminescence assays to monitor mitochondrial dysfunction.
Cytokine Release : Test in THP-1 macrophages to assess immunotoxicity .
- Dose Range : 1–100 µM, with LC₅₀ calculations via nonlinear regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
